Cas no 1703005-71-3 (5-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]thiophene-2-carbaldehyde)
5-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]thiophene-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- EN300-737210
- 5-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]thiophene-2-carbaldehyde
- 1703005-71-3
-
- Inchi: 1S/C12H14N2OS/c1-8(2)12-10(6-14(3)13-12)11-5-4-9(7-15)16-11/h4-8H,1-3H3
- InChI Key: XBWSQRNQIPJWPG-UHFFFAOYSA-N
- SMILES: S1C(C=O)=CC=C1C1=CN(C)N=C1C(C)C
Computed Properties
- Exact Mass: 234.08268425g/mol
- Monoisotopic Mass: 234.08268425g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 63.1Ų
5-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]thiophene-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-737210-1.0g |
5-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]thiophene-2-carbaldehyde |
1703005-71-3 | 1g |
$0.0 | 2023-06-07 |
5-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]thiophene-2-carbaldehyde Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 5-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]thiophene-2-carbaldehyde
5-[1-Methyl-3-(Propan-2-Yl)-1H-Pyrazol-4-Yl]Thiophene-2-Carbaldehyde: A Comprehensive Overview
The compound 5-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]thiophene-2-carbaldehyde, identified by the CAS number 1703005-71-3, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of heterocyclic compounds, which are known for their versatile reactivity and biological activity. The structure of this molecule combines a thiophene ring, a pyrazole ring, and an aldehyde group, making it a unique candidate for further exploration in synthetic chemistry and drug discovery.
The synthesis of 5-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]thiophene-2-carbaldehyde involves a series of well-established organic reactions. The thiophene ring is typically formed via the Paal-Knorr synthesis, which involves the reaction of 1,3-diketones with ammonia or ammonium salts. The pyrazole ring is introduced through a condensation reaction between an aldehyde and an amine derivative, followed by cyclization under acidic conditions. The aldehyde group at position 2 of the thiophene ring is then introduced through oxidation or direct alkylation techniques. These methods have been optimized in recent studies to enhance yield and purity, ensuring that the compound can be produced efficiently for research purposes.
Recent studies have highlighted the potential of 5-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]thiophene derivatives in the field of medicinal chemistry. The thiophene ring is known to exhibit anti-inflammatory and antioxidant properties, while the pyrazole ring contributes to its ability to act as a ligand for metal ions, making it a promising candidate for metalloenzyme inhibition. Additionally, the aldehyde group at position 2 allows for further functionalization, enabling the creation of bioisosteres and prodrugs that could improve pharmacokinetic properties.
In terms of biological activity, 5-[1-methyl-3-(propan-2-yll)pyrazol-based compounds have shown potential as inhibitors of various enzymes, including kinases and proteases. For instance, recent research has demonstrated that certain derivatives can inhibit the activity of cyclin-dependent kinases (CDKs), which are key targets in cancer therapy. Furthermore, the compound's ability to modulate cellular signaling pathways makes it a valuable tool in studying disease mechanisms and developing novel therapeutic strategies.
The application of 5-[1-methylpyrazol-thiophenecarbaldehyde extends beyond pharmacology into materials science. The thiophene moiety is known to exhibit semiconducting properties, making it a potential candidate for use in organic electronics. Recent advancements in thin-film transistor technology have explored the use of thiophene-based polymers as semiconducting layers due to their high electron mobility and stability under ambient conditions.
In terms of environmental impact, studies have shown that 5-[methylpyrazol-thiophenecarbaldehyde exhibits low toxicity towards aquatic organisms under standard laboratory conditions. However, further research is required to assess its long-term effects on ecosystems and its biodegradability under various environmental conditions.
In conclusion, CAS No 1703005713, or 5-[1-methylpyrazol-thiophenecarbaldehyde, represents a versatile compound with diverse applications across multiple disciplines. Its unique structure combines functional groups that enable both chemical reactivity and biological activity, making it an attractive target for further research and development. As advancements in synthetic chemistry continue to evolve, this compound will undoubtedly play a pivotal role in shaping future innovations in drug discovery and materials science.
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